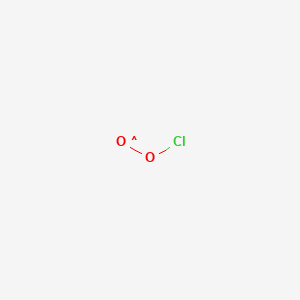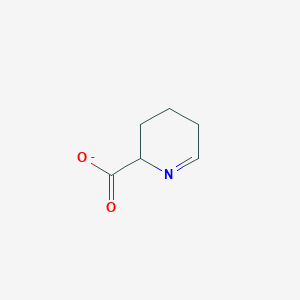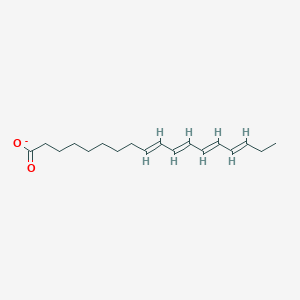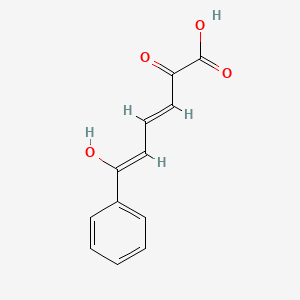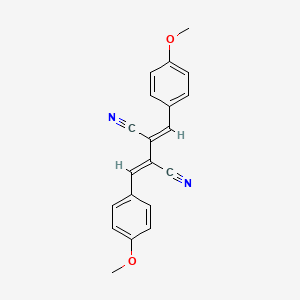
Emerin
説明
Synthesis Analysis
Emerin is a 29.0 kDa (34 kDa observed MW) protein composed of 254 amino acids . It is a serine-rich protein with an N-terminal 20-amino acid hydrophobic region that is flanked by charged residues . The hydrophobic region may be important for anchoring the protein to the membrane, with the charged terminal tails being cytosolic .Molecular Structure Analysis
This compound monomers form localized oligomeric nanoclusters stabilized by both lamin A/C and the SUN1-containing linker of nucleoskeleton and cytoskeleton (LINC) complex . Interactions of this compound with nuclear actin and BAF (also known as BANF1) additionally modulate its membrane mobility and its ability to oligomerize .Chemical Reactions Analysis
This compound is phosphorylated at the early stages of the oxidative stress response, while protein phosphorylation is abolished upon recovery from stress . A finely tuned balance between this compound phosphorylation and O-GlcNAcylation seems to govern this dynamic and modulates this compound–BAF interaction and BAF nucleoplasmic localization during the oxidative stress response .Physical and Chemical Properties Analysis
This compound is an integral nuclear envelope protein that participates in the maintenance of nuclear shape . When mutated or absent, this compound causes X-linked Emery-Dreifuss muscular dystrophy (EDMD) . In nuclei subjected to mechanical challenges, the mechanotransduction functions of this compound are coupled to changes in its oligomeric state, and the incremental self-assembly of this compound determines nuclear shape adaptation against mechanical forces .科学的研究の応用
Interaction with Lamin Proteins
Emerin directly interacts with lamin A, as demonstrated through biomolecular interaction analysis. This interaction is crucial for maintaining the nuclear lamina structure and function. Mutations in lamin A/C gene can cause autosomal dominant Emery-Dreifuss muscular dystrophy, highlighting the importance of the this compound-lamin interaction (Clements et al., 2000).
Multiple Nuclear Roles
This compound is integral to the nuclear inner membrane and interacts with various nuclear components such as transcription repressors, mRNA splicing regulators, and nuclear myosin I. These interactions suggest this compound's multiple roles in the nucleus, including gene regulation and nuclear structure maintenance (Bengtsson & Wilson, 2004).
This compound in Nuclear “Lamina” Structure
Extensive research on this compound has revealed its roles in nuclear “lamina” structure, chromatin tethering, gene regulation, mitosis, nuclear assembly, and mechano-transduction. This makes this compound a key player in various nuclear functions and links it to human diseases (Berk et al., 2013).
This compound and Nuclear Lamins
This compound has a high affinity for binding with lamin A compared to lamin C. This specific interaction is essential for maintaining nuclear membrane integrity and possibly contributes to the differences in disease pathologies related to lamin A and lamin C mutations (Sakaki et al., 2001).
Colocalization with Lamins during Cell Division
This compound colocalizes with nuclear lamins B1, B2, and A/C in interphase nuclei. During mitosis, this compound gets dispersed throughout the cell and is involved in reconstituting membranes around daughter nuclei, indicating its dynamic role in cell division (Manilal et al., 1998).
Association with Actin in Muscle Cells
This compound associates with nuclear and cytoplasmic actin in differentiating mouse myoblasts. This interaction, modulated by serine-threonine phosphatase activity, is crucial for muscle cell differentiation and function (Lattanzi et al., 2003).
Regulation of β-catenin Activity
This compound plays a role in regulating β-catenin activity by restricting its accumulation in the nucleus. This function of this compound is significant because β-catenin is an important transcription coactivator, and its dysregulation can lead to various cellular anomalies (Markiewicz et al., 2006).
This compound in Intracellular Trafficking
The intracellular targeting of truncated forms of this compound, which can be altered in Emery-Dreifuss muscular dystrophy, shows that its nucleoplasmic domain is necessary for nuclear retention. This compound's mobility within different cellular compartments and its interaction with non-nuclear structures imply a broader role in cellular organization (Ostlund et al., 1999).
This compound-Prelamin A Interaction
This compound interacts with prelamin A, a precursor of lamin A, indicating its role in nuclear architecture and gene expression. This interaction contributes to the understanding of rare diseases associated with lamin A maturation pathway impairments (Capanni et al., 2009).
Centrosome Association and Nuclear Movement
This compound plays a role in associating the centrosome with the outer nuclear membrane. This association is crucial for cellular functions like nuclear movement and orientation in migrating fibroblasts (Salpingidou et al., 2007).
作用機序
Emerin participates in the maintenance of the nuclear architecture by interacting with the lamina and elements of the linker of nucleoskeleton and cytoskeleton (LINC) complex . This compound also contributes to tethering chromatin at the nuclear envelope (NE) by binding the DNA-bridging barrier-to-autointegration factor (BAF, also known as BANF1) and regulating the activity of chromatin compaction modulators .
Safety and Hazards
特性
IUPAC Name |
(2Z,3Z)-2,3-bis[(4-methoxyphenyl)methylidene]butanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-23-19-7-3-15(4-8-19)11-17(13-21)18(14-22)12-16-5-9-20(24-2)10-6-16/h3-12H,1-2H3/b17-11+,18-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHFRAXBELVCGG-JYFOCSDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=CC2=CC=C(C=C2)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=C/C2=CC=C(C=C2)OC)/C#N)\C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40581-18-8 | |
| Record name | Emerin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040581188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


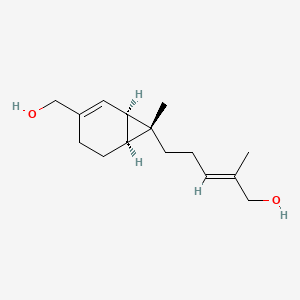
![(2R,4S,5S,8S,11Z)-21,24,28-trihydroxy-7-methoxy-5-methyl-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,11,17,20,22,24,27-octaen-9,13-diyne-6-carboxylic acid](/img/structure/B1235054.png)
![Cyclopentanecarboxylic acid [1-(benzothiazole-2-carbonyl)-4-guanidino-butyl]-amide](/img/structure/B1235059.png)
![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methylsulfonyl]ethanone](/img/structure/B1235061.png)
![methyl (14E)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B1235066.png)

![2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]acetic acid](/img/structure/B1235069.png)

![2-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B1235072.png)
